molecular formula C28H30FN3O2S2 B12032708 (5Z)-5-[[3-(3-fluoro-4-propoxyphenyl)-1-phenylpyrazol-4-yl]methylidene]-3-hexyl-2-sulfanylidene-1,3-thiazolidin-4-one CAS No. 623939-98-0

(5Z)-5-[[3-(3-fluoro-4-propoxyphenyl)-1-phenylpyrazol-4-yl]methylidene]-3-hexyl-2-sulfanylidene-1,3-thiazolidin-4-one

Cat. No.: B12032708
CAS No.: 623939-98-0
M. Wt: 523.7 g/mol
InChI Key: YSPCTUGLHOKYIT-BWAHOGKJSA-N
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Description

The compound “(5Z)-5-[[3-(3-fluoro-4-propoxyphenyl)-1-phenylpyrazol-4-yl]methylidene]-3-hexyl-2-sulfanylidene-1,3-thiazolidin-4-one” is a synthetic organic molecule that belongs to the class of thiazolidinones

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of thiazolidinones typically involves the reaction of a thioamide with an α-haloketone or α-haloester. For the specific compound , the synthesis might involve the following steps:

    Formation of the Pyrazole Ring: The pyrazole ring can be synthesized by the reaction of hydrazine with a 1,3-diketone.

    Introduction of the Fluoro and Propoxy Groups: The fluoro and propoxy groups can be introduced through nucleophilic substitution reactions.

    Formation of the Thiazolidinone Ring: The thiazolidinone ring can be formed by the reaction of a thioamide with an α-haloketone or α-haloester under basic conditions.

Industrial Production Methods

Industrial production of such compounds typically involves large-scale synthesis using optimized reaction conditions to maximize yield and purity. This may include the use of continuous flow reactors, high-throughput screening of reaction conditions, and the use of catalysts to enhance reaction rates.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the sulfur atom in the thiazolidinone ring.

    Reduction: Reduction reactions may occur at the carbonyl group in the thiazolidinone ring.

    Substitution: The aromatic rings in the compound may undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and chromium trioxide.

    Reduction: Common reducing agents include sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation.

    Substitution: Common reagents for substitution reactions include halogens, nucleophiles such as amines or alcohols, and electrophiles such as alkyl halides.

Major Products

The major products formed from these reactions will depend on the specific conditions and reagents used. For example, oxidation may lead to the formation of sulfoxides or sulfones, while reduction may yield alcohols or amines.

Scientific Research Applications

Chemistry

In chemistry, thiazolidinones are studied for their potential as building blocks for more complex molecules. They are also used as ligands in coordination chemistry and as intermediates in organic synthesis.

Biology

In biology, thiazolidinones have been investigated for their antimicrobial, antifungal, and antiviral properties. They are also studied for their potential as enzyme inhibitors and as modulators of biological pathways.

Medicine

In medicine, thiazolidinones are explored for their potential as therapeutic agents. They have been studied for their anti-inflammatory, anticancer, and antidiabetic properties. Some thiazolidinones have shown promise as drug candidates for the treatment of various diseases.

Industry

In industry, thiazolidinones are used as additives in materials science, such as in the production of polymers and coatings. They are also used as agrochemicals for their pesticidal properties.

Mechanism of Action

The mechanism of action of thiazolidinones depends on their specific biological activity. For example, as enzyme inhibitors, they may bind to the active site of the enzyme and prevent substrate binding. As antimicrobial agents, they may disrupt cell membrane integrity or inhibit essential metabolic pathways.

Comparison with Similar Compounds

Similar Compounds

    Thiazolidinediones: These compounds are similar in structure but contain a dione group instead of a thione group. They are known for their antidiabetic properties.

    Pyrazolones: These compounds contain a pyrazole ring and are known for their analgesic and anti-inflammatory properties.

    Thioamides: These compounds contain a thioamide group and are known for their antimicrobial properties.

Uniqueness

The uniqueness of the compound “(5Z)-5-[[3-(3-fluoro-4-propoxyphenyl)-1-phenylpyrazol-4-yl]methylidene]-3-hexyl-2-sulfanylidene-1,3-thiazolidin-4-one” lies in its specific substitution pattern and the combination of functional groups, which may confer unique biological activities and chemical reactivity.

Properties

CAS No.

623939-98-0

Molecular Formula

C28H30FN3O2S2

Molecular Weight

523.7 g/mol

IUPAC Name

(5Z)-5-[[3-(3-fluoro-4-propoxyphenyl)-1-phenylpyrazol-4-yl]methylidene]-3-hexyl-2-sulfanylidene-1,3-thiazolidin-4-one

InChI

InChI=1S/C28H30FN3O2S2/c1-3-5-6-10-15-31-27(33)25(36-28(31)35)18-21-19-32(22-11-8-7-9-12-22)30-26(21)20-13-14-24(23(29)17-20)34-16-4-2/h7-9,11-14,17-19H,3-6,10,15-16H2,1-2H3/b25-18-

InChI Key

YSPCTUGLHOKYIT-BWAHOGKJSA-N

Isomeric SMILES

CCCCCCN1C(=O)/C(=C/C2=CN(N=C2C3=CC(=C(C=C3)OCCC)F)C4=CC=CC=C4)/SC1=S

Canonical SMILES

CCCCCCN1C(=O)C(=CC2=CN(N=C2C3=CC(=C(C=C3)OCCC)F)C4=CC=CC=C4)SC1=S

Origin of Product

United States

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